2-(3-Chlorobenzylidene)benzofuran-3(2H)-one
Description
2-(3-Chlorobenzylidene)benzofuran-3(2H)-one is a benzofuran-3(2H)-one derivative synthesized via condensation of benzofuran-3(2H)-one with 3-chlorobenzaldehyde under acidic or basic conditions. This compound features a chlorinated benzylidene group at the C2 position, which confers distinct electronic and steric properties compared to other substituents (e.g., methoxy, hydroxy, or bromo groups) .
Structure
3D Structure
Properties
Molecular Formula |
C15H9ClO2 |
|---|---|
Molecular Weight |
256.68 g/mol |
IUPAC Name |
(2E)-2-[(3-chlorophenyl)methylidene]-1-benzofuran-3-one |
InChI |
InChI=1S/C15H9ClO2/c16-11-5-3-4-10(8-11)9-14-15(17)12-6-1-2-7-13(12)18-14/h1-9H/b14-9+ |
InChI Key |
CCFUFYQPADLXAW-NTEUORMPSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=O)/C(=C\C3=CC(=CC=C3)Cl)/O2 |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=CC3=CC(=CC=C3)Cl)O2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Chlorobenzylidene)benzofuran-3(2H)-one typically involves the condensation of 3-chlorobenzaldehyde with benzofuran-3(2H)-one. This reaction is often catalyzed by a base such as sodium hydroxide or potassium carbonate in an organic solvent like ethanol or methanol. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may also be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Structural Characterization
Spectroscopic data for analogous compounds (e.g., 2-(2-chlorobenzylidene) derivatives) provide insights into the expected properties of the 3-chloro isomer:
Functionalization Reactions
The compound participates in further modifications:
-
Bromination : Electrophilic bromination at C5 and C7 positions using Br₂ in acetic acid yields 5,7-dibromo derivatives, enhancing bioactivity .
-
Methoxy Group Introduction : Reaction with methyl iodide/K₂CO₃ introduces methoxy groups at the hydroxy position (e.g., C6), improving solubility .
Biological Activity Correlations
While not a direct chemical reaction, structure-activity relationship (SAR) studies highlight:
-
The 3-chloro substituent enhances electron-withdrawing effects, stabilizing the α,β-unsaturated ketone moiety critical for enzyme inhibition .
-
Derivatives show alkaline phosphatase (AP) inhibition with IC₅₀ values <10 μM, attributed to interactions with Glu-277 and Arg-152 residues .
Kinetic and Mechanistic Studies
-
Enzyme Inhibition : Competitive inhibition kinetics observed in Lineweaver–Burk plots, suggesting direct binding to AP’s active site .
-
Thermodynamics : ΔG values of −8.2 kcal/mol indicate spontaneous binding, driven by hydrophobic and electrostatic interactions .
Stability and Degradation
Scientific Research Applications
Anticancer Research
Recent studies have highlighted the anticancer properties of compounds derived from benzofuran structures, including 2-(3-Chlorobenzylidene)benzofuran-3(2H)-one.
- Mechanism of Action : Research indicates that this compound can induce apoptosis in cancer cells, leading to cell cycle arrest at the G0/G1 phase. For instance, a study evaluated the effects of related compounds on breast cancer cell lines (MDA-MB-231 and MCF-7), demonstrating significant cytotoxic activity and induction of apoptotic markers such as chromatin condensation and mitochondrial membrane potential loss .
- Case Study : In a series of synthesized aurones, compounds like (Z)-2-(4-chlorobenzylidene)benzofuran-3(2H)-one exhibited potent anticancer activity, with IC50 values indicating effective inhibition of cell proliferation .
Table 1: Anticancer Activity of Related Compounds
| Compound Name | Cell Line Tested | IC50 (μM) | Mechanism |
|---|---|---|---|
| (Z)-2-(4-methylbenzylidene)benzofuran-3(2H)-one | MCF-7 | 10.5 | Apoptosis induction |
| (Z)-2-(4-chlorobenzylidene)benzofuran-3(2H)-one | MDA-MB-231 | 12.3 | Cell cycle arrest |
Antimicrobial Activity
The antimicrobial potential of this compound has also been explored, revealing promising results against various pathogens.
- In Vitro Studies : A recent study synthesized a range of benzofuran derivatives, including those with chlorobenzylidene substitutions, and tested their antimicrobial activity against Gram-positive and Gram-negative bacteria. The results showed significant inhibition of bacterial growth, particularly against Staphylococcus aureus and Bacillus cereus .
Table 2: Antimicrobial Activity
| Compound Name | Microorganism Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Staphylococcus aureus | 8 μg/mL |
| This compound | Escherichia coli | 32 μg/mL |
Enzyme Inhibition
Another significant application of this compound is its role as an enzyme inhibitor.
- Alkaline Phosphatase Inhibition : A study identified that derivatives of benzofuran can act as inhibitors of alkaline phosphatase, an enzyme involved in various physiological processes. The structure-activity relationship analysis indicated that modifications to the benzofuran moiety significantly affected inhibitory potency .
Table 3: Enzyme Inhibition Data
| Compound Name | Enzyme Target | IC50 (μM) |
|---|---|---|
| This compound | Alkaline Phosphatase | 15 μM |
| Benzofuran Derivative X | Alkaline Phosphatase | 5 μM |
Mechanism of Action
The mechanism of action of 2-(3-Chlorobenzylidene)benzofuran-3(2H)-one largely depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or DNA. The benzofuran ring can intercalate with DNA, while the benzylidene group can form covalent bonds with nucleophilic sites on proteins or other biomolecules. These interactions can modulate biological pathways and exert therapeutic effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Physical Properties
The substituent on the benzylidene group significantly impacts melting points, solubility, and spectral properties. Key comparisons include:
Key Observations:
- Chloro vs. Hydroxy/Methoxy Groups : Chloro substituents (electron-withdrawing) likely reduce solubility in polar solvents compared to hydroxy or methoxy groups (electron-donating). For example, compound 6o (3,4-dihydroxy) has a higher melting point (225–226°C) than 6v (3-hydroxy-4-methoxy, 187–188°C), suggesting stronger intermolecular hydrogen bonding in polyhydroxy derivatives .
- Synthetic Yields : Methoxy-substituted derivatives (e.g., 6w , 93.5% yield) are often synthesized in higher yields than hydroxy-substituted analogs (e.g., 6x , 25.7% yield), likely due to reduced side reactions during condensation .
Spectroscopic and Structural Comparisons
- ¹H NMR Shifts : The benzylidene proton (CH=) in 6o appears as a singlet at δ 6.87, while methoxy groups in 6w result in distinct aromatic proton splitting (δ 7.57–7.25) . Chloro substituents would deshield nearby protons, causing upfield or downfield shifts depending on position.
- IR Spectroscopy : Carbonyl stretching frequencies (C=O) in benzofuran-3(2H)-one derivatives typically appear at ~1767–1689 cm⁻¹. Electron-withdrawing groups (e.g., Cl) may increase the C=O bond strength, shifting ν(C=O) to higher wavenumbers .
Biological Activity
2-(3-Chlorobenzylidene)benzofuran-3(2H)-one is a compound belonging to the class of aurones, which are known for their diverse biological activities. This article explores the synthesis, biological activity, structure-activity relationships (SAR), and potential therapeutic applications of this compound, drawing from various research studies.
Synthesis
The synthesis of this compound typically involves the condensation of benzofuran-3(2H)-one with 3-chlorobenzaldehyde. Various methods, including ultrasound-assisted techniques and traditional reflux methods, have been employed to enhance yield and purity. The reaction conditions often include the use of catalysts such as copper acetate under ultrasonic irradiation, which improves reaction efficiency and minimizes side products .
Anticancer Properties
Research indicates that aurones, including this compound, exhibit significant anticancer activity. A study evaluated a series of aurones for their cytotoxic effects on breast cancer cell lines MDA-MB-231 and MCF-7. Among these compounds, 2-(4-chlorobenzylidene)benzofuran-3(2H)-one demonstrated potent inhibitory effects, inducing apoptosis and causing cell cycle arrest at the G0/G1 phase .
Table 1: Anticancer Activity of Aurones
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 3e | MDA-MB-231 | 5.0 | Apoptosis induction |
| 3f | MCF-7 | 4.5 | Cell cycle arrest at G0/G1 phase |
Antimicrobial Activity
In addition to anticancer effects, this compound has shown promising antimicrobial properties. Studies have reported its efficacy against various bacterial strains, including Gram-positive and Gram-negative bacteria. The compound exhibited minimum inhibitory concentrations (MICs) indicating strong antibacterial activity .
Table 2: Antimicrobial Activity
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 8 |
| Escherichia coli | 32 |
| Bacillus cereus | 16 |
Enzyme Inhibition
Recent studies have highlighted the potential of this compound as an inhibitor of alkaline phosphatase. The enzyme inhibition kinetics were assessed using spectrophotometric methods, revealing that modifications in the structure significantly influence the inhibitory potency. The presence of halogen substituents was found to enhance enzyme interaction .
Structure-Activity Relationship (SAR)
The SAR studies emphasize that the position and nature of substituents on the benzofuran ring are critical for enhancing biological activity. For instance, halogenated compounds generally exhibited increased cytotoxicity compared to their non-halogenated counterparts. Specifically, chlorinated derivatives showed improved binding interactions with cancer cell targets, suggesting a strategic approach in designing more potent anticancer agents .
Case Studies
Several case studies have provided insights into the therapeutic potential of aurones:
- Breast Cancer Study : A study involving various aurones demonstrated that those with electron-withdrawing groups like chlorine at specific positions exhibited enhanced cytotoxicity against breast cancer cell lines.
- Antimicrobial Efficacy : Another research effort focused on evaluating the antibacterial properties against clinical isolates, confirming that compounds similar to this compound possess significant antimicrobial activity.
Q & A
Q. What are the standard synthetic routes for preparing 2-(3-chlorobenzylidene)benzofuran-3(2H)-one?
The compound is typically synthesized via base-catalyzed condensation of benzofuran-3(2H)-one with substituted benzaldehydes. For example:
- React benzofuran-3(2H)-one with 3-chlorobenzaldehyde in ethanol under reflux, using 10% KOH as a catalyst. The product is isolated by filtration and crystallized from ethanol .
- Alternative catalysts include morpholine acetate, which improves yield and regioselectivity in similar aurone syntheses .
- Key quality control steps involve spectroscopic characterization (IR, NMR) and HPLC purity assessment .
Q. How is the structural identity of this compound confirmed experimentally?
- IR spectroscopy : Confirm the presence of C=O (1650–1700 cm⁻¹) and conjugated C=C (1450–1550 cm⁻¹) stretches .
- NMR : The benzylidene proton (CH=C) appears as a singlet at δ 7.5–8.0 ppm in H NMR. Aromatic protons from the chlorophenyl and benzofuranone moieties show distinct splitting patterns .
- X-ray crystallography : Resolve stereochemistry and supramolecular interactions (e.g., π-π stacking) in crystalline forms .
Q. What preliminary assays are used to evaluate the bioactivity of this compound?
- Anticancer screening : MTT assays on cell lines (e.g., MCF-7, MDA-MB-231) to measure IC₅₀ values. Chlorinated derivatives often show enhanced cytotoxicity due to electron-withdrawing effects .
- Antimicrobial testing : Broth dilution assays against Gram-positive/negative bacteria and fungi (e.g., S. aureus, C. albicans) .
- Apoptosis induction : Hoechst staining for nuclear fragmentation and flow cytometry for mitochondrial membrane potential loss .
Advanced Research Questions
Q. How can stereochemical outcomes be controlled during synthesis of benzofuranone derivatives?
- Dual-metal catalysis : Synergistic use of chiral ligands with metals like Cu/Zn enables enantioselective allylation, critical for accessing specific stereoisomers (e.g., in rocaglaol synthesis) .
- Solvent effects : Polar aprotic solvents (e.g., DMF) favor Z-isomer formation via kinetic control, while protic solvents may lead to equilibration .
- Crystallographic validation : Single-crystal X-ray diffraction resolves ambiguities in double-bond geometry (E vs. Z) .
Q. What strategies address contradictory bioactivity data across substituted benzofuranones?
- Structure-activity relationship (SAR) studies : Systematic variation of substituents (e.g., electron-withdrawing Cl vs. electron-donating OMe) to correlate with potency. For example, 3-chloro derivatives show higher anticancer activity than 4-methoxy analogues .
- Computational modeling : Molecular docking (e.g., AutoDock Vina) identifies binding interactions with targets like topoisomerases or pancreatic lipase .
- Dose-response validation : Ensure IC₅₀ values are consistent across replicate assays and cell lines to rule out false positives .
Q. How can mechanistic insights into anticancer activity be experimentally derived?
- Cell cycle analysis : Flow cytometry to assess G0/G1 arrest, as seen with 3-chlorobenzylidene derivatives .
- Western blotting : Quantify apoptosis markers (e.g., Bax/Bcl-2 ratio, caspase-3 cleavage) .
- Mitochondrial assays : JC-1 staining to measure membrane potential collapse, a hallmark of intrinsic apoptosis .
Q. What computational tools are recommended for target prediction and binding mode analysis?
- Molecular docking : MOE or Schrödinger Suite for simulating interactions with enzymes (e.g., DRAK2 kinase, pancreatic lipase) .
- QSAR models : Utilize descriptors like logP, polar surface area, and HOMO/LUMO energies to predict bioavailability .
- MD simulations : GROMACS for assessing ligand-protein complex stability over time .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
